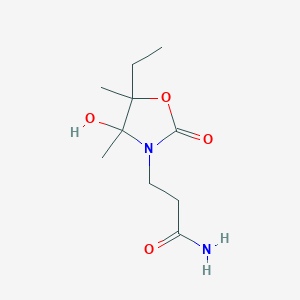

3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide

Description

3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide (CAS: 696636-11-0) is an oxazolidinone derivative with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol . The compound features a central oxazolidinone ring substituted with ethyl, methyl, hydroxyl, and propanamide groups. Oxazolidinones are a well-studied class of heterocyclic compounds, often associated with antimicrobial activity (e.g., linezolid).

Properties

IUPAC Name |

3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-4-9(2)10(3,15)12(8(14)16-9)6-5-7(11)13/h15H,4-6H2,1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWLEAIQEZMTDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(N(C(=O)O1)CCC(=O)N)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: Formation of 3-(5-Ethyl-4-oxo-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide.

Reduction: Formation of 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-hydroxyoxazolidin-3-yl)propanamide.

Substitution: Formation of various substituted oxazolidinones depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide exhibit antimicrobial activity. The oxazolidinone structure is known for its ability to inhibit bacterial protein synthesis, making it a candidate for developing new antibiotics targeting resistant strains of bacteria. Studies have demonstrated that derivatives of oxazolidinones can effectively combat Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Drug Development

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals. The unique functional groups present in its structure allow for modifications that can enhance bioactivity or reduce toxicity. For instance, the incorporation of the oxazolidinone moiety has been explored in the development of anti-tuberculosis agents .

Agricultural Science

Pesticide Development

The structural characteristics of this compound suggest potential applications in agrochemicals. Its ability to interact with biological systems can be harnessed to develop novel pesticides that target specific pests while minimizing environmental impact. Research into similar compounds has shown promising results in controlling agricultural pests with reduced toxicity to non-target organisms .

Materials Science

Polymer Synthesis

The compound can be utilized as a building block in the synthesis of polymers with specific properties. The oxazolidinone ring provides stability and functionality that can be advantageous in creating materials with tailored mechanical and thermal properties. This application is particularly relevant in developing biodegradable plastics and coatings that are environmentally friendly .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated efficacy against MRSA; potential for new antibiotic development. |

| Study B | Pesticide Efficacy | Showed significant pest control with low toxicity to beneficial insects. |

| Study C | Polymer Properties | Developed a biodegradable polymer with enhanced mechanical strength using oxazolidinone derivatives. |

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis. This action is similar to other oxazolidinone antibiotics .

Comparison with Similar Compounds

Structural and Functional Differences

Core Heterocycle: The target compound contains an oxazolidinone ring, a five-membered lactam with oxygen and nitrogen atoms. Compounds 11a and 11b feature a pyran ring fused with a pyrazole moiety, forming a bicyclic structure.

Functional Groups: The oxazolidinone derivative includes hydroxy, amide, and alkyl groups. 11a and 11b contain cyano, amino, hydroxy, and ester groups, with 11b additionally having an ethyl carboxylate.

Molecular Weight :

- Target compound: 230.26 g/mol .

- 11a : ~312.3 g/mol (C₁₆H₁₂N₄O₃).

- 11b : ~342.4 g/mol (C₁₈H₁₈N₄O₄).

Data Table: Key Comparison Metrics

| Parameter | Target Compound | 11a | 11b |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₄ | C₁₆H₁₂N₄O₃ | C₁₈H₁₈N₄O₄ |

| Molecular Weight (g/mol) | 230.26 | ~312.3 | ~342.4 |

| Core Structure | Oxazolidinone | Pyran-Pyrazole | Pyran-Pyrazole |

| Key Functional Groups | Hydroxy, Amide, Alkyl | Cyano, Amino, Hydroxy | Cyano, Amino, Ester |

| Synthesis Reagents | Not specified | Malononitrile/ethyl cyanoacetate | Malononitrile/ethyl cyanoacetate |

| Potential Applications | Antimicrobial (speculative) | Enzyme inhibition, probes | Enzyme inhibition, probes |

Notes

- Research Gaps: Pharmacological data (e.g., MIC values, toxicity) for the target compound are absent. Comparative studies with other oxazolidinones (e.g., linezolid) are needed to evaluate efficacy.

- Structural Insights: The propanamide group may enhance solubility compared to ester- or cyano-substituted analogs like 11a/11b, but experimental validation is required.

Biological Activity

3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C17H24N2O5

- Molecular Weight : 336.39 g/mol

- CAS Number : 1215601-66-3

- InChIKey : YAIKRNHKRMGKAI-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

Antitumor Activity

Recent studies have suggested that compounds related to oxazolidinones, including this compound, exhibit antitumor properties. For instance:

- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cell lines through the activation of specific cellular pathways. This includes the modulation of signaling pathways that regulate cell survival and death.

- Case Study Findings :

- In vitro studies demonstrated a dose-dependent inhibition of cell viability in various cancer cell lines treated with the compound.

- Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent.

Cognitive Enhancement

There is emerging interest in the cognitive-enhancing properties of oxazolidinone derivatives. The compound may influence neurotransmitter systems and enhance cognitive functions:

- Neuroprotective Effects : Research indicates that the compound could protect neuronal cells from oxidative stress and apoptosis.

- Cognitive Function Studies : Animal models have shown improvements in memory and learning tasks when administered with the compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Neuroprotection | Protects against oxidative stress | |

| Cognitive Enhancement | Improves memory and learning |

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler oxazolidinone precursors. The mechanism by which it exerts its biological effects is thought to involve:

- Interaction with Cellular Targets : The compound likely interacts with specific proteins or enzymes involved in cell signaling.

- Regulation of Gene Expression : It may modulate the expression of genes associated with cell survival and proliferation.

Q & A

Q. How does stereochemistry influence biological interactions?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB). Test isolated enantiomers in bioassays to identify active stereoisomers .

- Circular Dichroism (CD) : Correlate optical activity with conformational stability in target binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.